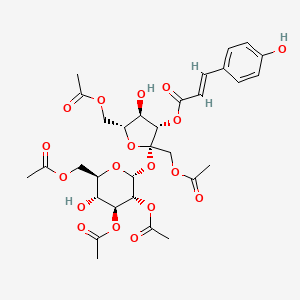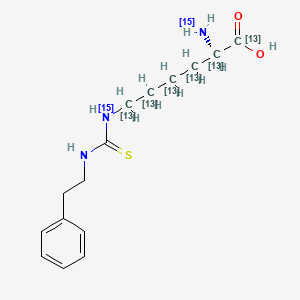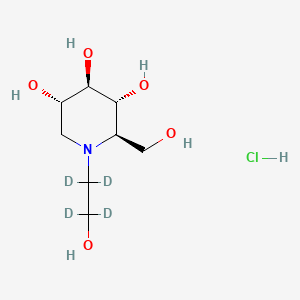
Miglitol-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miglitol-d4 Hydrochloride is a deuterated form of Miglitol, an oral anti-diabetic drug. Miglitol is an alpha-glucosidase inhibitor used to improve glycemic control by delaying the digestion of carbohydrates. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Miglitol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Miglitol-d4 Hydrochloride involves the incorporation of deuterium atoms into the Miglitol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
Miglitol-d4 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Miglitol-d4 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Miglitol.
Biology: Employed in biological studies to understand the interaction of Miglitol with various biological targets.
Medicine: Used in clinical research to study the efficacy and safety of Miglitol in the treatment of diabetes.
Industry: Applied in the pharmaceutical industry for the development and quality control of anti-diabetic drugs.
Mecanismo De Acción
Miglitol-d4 Hydrochloride exerts its effects by inhibiting the membrane-bound intestinal alpha-glucosidase enzymes. These enzymes hydrolyze oligosaccharides and disaccharides into glucose and other monosaccharides in the brush border of the small intestine. By inhibiting these enzymes, this compound delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia .
Comparación Con Compuestos Similares
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used to manage diabetes.
Voglibose: Similar to Miglitol, used to delay the absorption of carbohydrates.
Miglustat: Used in the treatment of certain metabolic disorders.
Uniqueness
Unlike other alpha-glucosidase inhibitors, Miglitol is systemically absorbed but not metabolized, making it distinct in its pharmacokinetic profile .
Propiedades
Fórmula molecular |
C8H18ClNO5 |
|---|---|
Peso molecular |
247.71 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6+,7-,8-;/m1./s1/i1D2,2D2; |
Clave InChI |
QHWGCVIAMMMOPR-FINLWVDLSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |
SMILES canónico |
C1C(C(C(C(N1CCO)CO)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
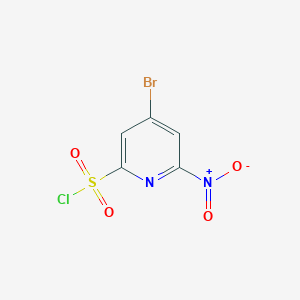
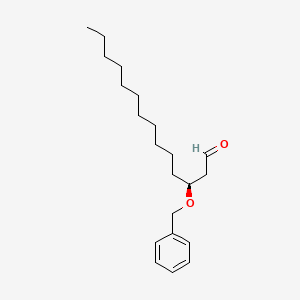
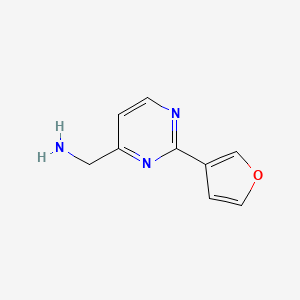
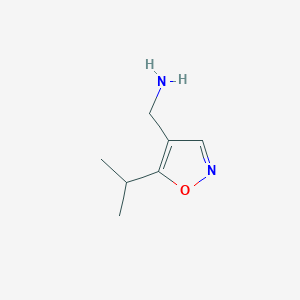
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)

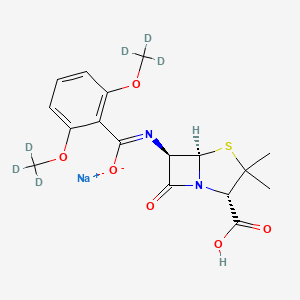

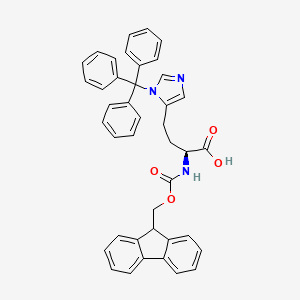
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
